
L-Alanyl-L-histidylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-histidylglycine is a tripeptide composed of the amino acids L-alanine, L-histidine, and glycine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their ability to interact with metal ions and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanyl-L-histidylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using a solid-phase peptide synthesis (SPPS) approach. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of dipeptides and tripeptides, including this compound, often employs enzymatic methods. Enzymes such as amino acid ligases or peptide synthetases can be used to catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, particularly involving the imidazole ring of the histidine residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine-derived radicals, while reduction can result in the formation of reduced histidine derivatives .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-histidylglycine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-Alanyl-L-histidylglycine involves its interaction with metal ions and its ability to modulate oxidative stress. The histidine residue in the tripeptide can coordinate with metal ions, affecting their redox states and potentially reducing oxidative damage in biological systems. Additionally, the peptide may interact with cellular receptors and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-L-histidylglycine can be compared with other similar compounds, such as:
L-Alanyl-L-histidine: This dipeptide shares the histidine residue and exhibits similar metal-binding properties but lacks the glycine residue.
Carnosine (β-alanyl-L-histidine): Carnosine is another histidine-containing dipeptide with antioxidant properties and potential therapeutic applications.
L-Alanyl-L-glutamine: This dipeptide is used in medical and nutritional applications due to its stability and bioavailability.
Eigenschaften
CAS-Nummer |
61081-56-9 |
|---|---|
Molekularformel |
C11H17N5O4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N5O4/c1-6(12)10(19)16-8(2-7-3-13-5-15-7)11(20)14-4-9(17)18/h3,5-6,8H,2,4,12H2,1H3,(H,13,15)(H,14,20)(H,16,19)(H,17,18)/t6-,8-/m0/s1 |
InChI-Schlüssel |
OKEWAFFWMHBGPT-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
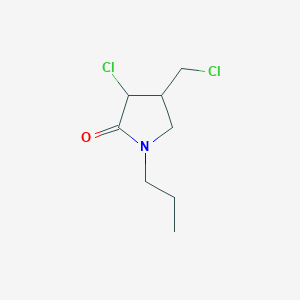
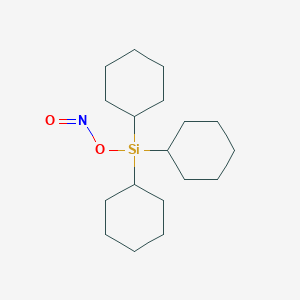

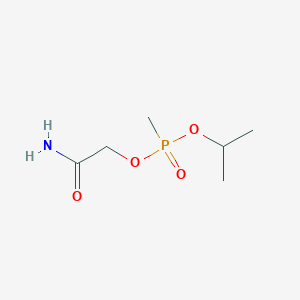
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

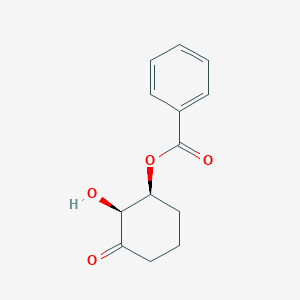



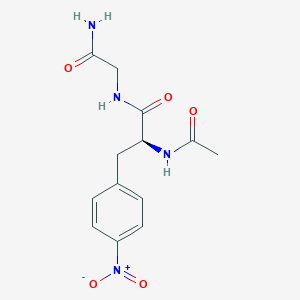
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
